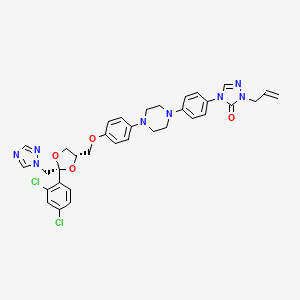
Des-(2-butyl) N-Allyl Itraconazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-(2-butyl) N-Allyl Itraconazole is a derivative of itraconazole, a triazole antifungal agent. This compound is primarily used in research and development, particularly in the field of pharmaceuticals. It is known for its fungicidal activity and is related to itraconazole, which is an orally active antimycotic structurally related to ketoconazole .
Méthodes De Préparation
The synthesis of Des-(2-butyl) N-Allyl Itraconazole involves several steps, starting from itraconazole. The synthetic route typically includes the removal of the 2-butyl group and the introduction of an allyl group. The reaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Des Réactions Chimiques
Des-(2-butyl) N-Allyl Itraconazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific conditions and reagents employed. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products .
Applications De Recherche Scientifique
Des-(2-butyl) N-Allyl Itraconazole has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its antifungal properties and potential use in treating fungal infections.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new antifungal drugs.
Industry: Utilized in the quality control processes during the commercial production of itraconazole.
Mécanisme D'action
The mechanism of action of Des-(2-butyl) N-Allyl Itraconazole is similar to that of itraconazole. It mediates its antifungal activity by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme that converts lanosterol to ergosterol, a vital component of fungal cell membranes. The azole nitrogen atoms in the chemical structure form a complex with the active site of the enzyme, leading to the disruption of ergosterol synthesis and, consequently, fungal cell membrane integrity .
Comparaison Avec Des Composés Similaires
Des-(2-butyl) N-Allyl Itraconazole is unique due to the absence of the 2-butyl group and the presence of an allyl group. Similar compounds include:
Itraconazole: The parent compound, known for its broad-spectrum antifungal activity.
Ketoconazole: Another triazole antifungal agent, structurally related to itraconazole.
Fluconazole: A triazole antifungal with a different substitution pattern, leading to distinct pharmacokinetic properties.
These compounds share similar mechanisms of action but differ in their chemical structures, leading to variations in their pharmacological profiles and therapeutic applications .
Propriétés
Formule moléculaire |
C34H34Cl2N8O4 |
|---|---|
Poids moléculaire |
689.6 g/mol |
Nom IUPAC |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-2-enyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C34H34Cl2N8O4/c1-2-13-44-33(45)43(24-39-44)28-6-4-26(5-7-28)40-14-16-41(17-15-40)27-8-10-29(11-9-27)46-19-30-20-47-34(48-30,21-42-23-37-22-38-42)31-12-3-25(35)18-32(31)36/h2-12,18,22-24,30H,1,13-17,19-21H2/t30-,34-/m0/s1 |
Clé InChI |
NGLKZASPCDQQBB-NHZFLZHXSA-N |
SMILES isomérique |
C=CCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
SMILES canonique |
C=CCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)
![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)
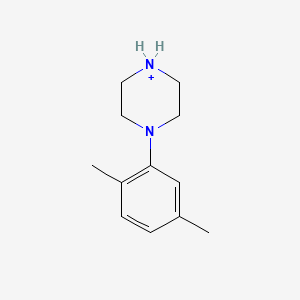
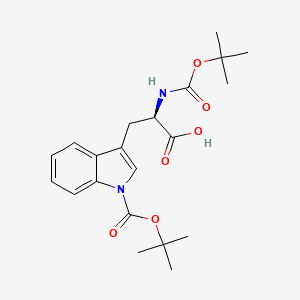

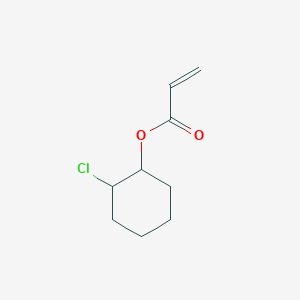
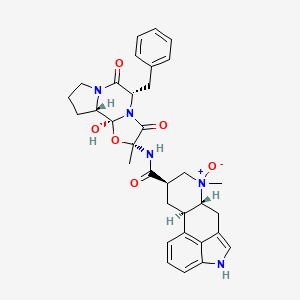
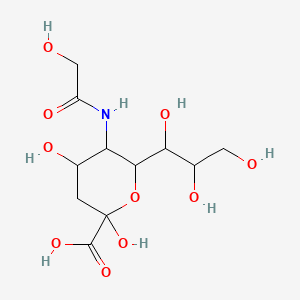
![[(3S,4S,6S)-3-hexan-3-yl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13404498.png)
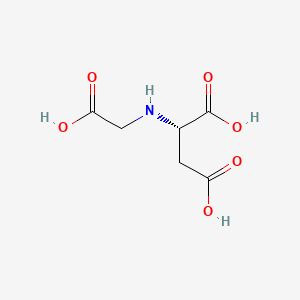
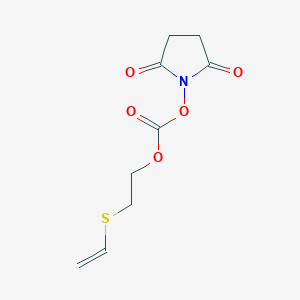
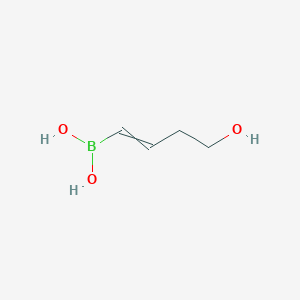
![N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13404528.png)
